

# Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles

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## Compound of Interest

Compound Name: *3-Bromo-6-chloro-4-nitro-1H-indazole*

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## Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, serving as a bioisostere for indole in numerous biologically active compounds.<sup>[1][2]</sup> Functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups onto the indazole core.<sup>[3][4][5][6]</sup> This method is favored for its mild reaction conditions, broad substrate scope, and high tolerance of various functional groups.<sup>[4][7]</sup>

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of halogenated indazoles, including bromo-, iodo-, and chloroindazoles. The information is intended to guide researchers in the synthesis of diverse indazole derivatives for applications in drug development and materials science.

## Reaction Mechanism and Key Parameters

The Suzuki-Miyaura reaction involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination.<sup>[5]</sup> The choice of catalyst, base, solvent, and the nature of the halogen on the indazole all play critical roles in the efficiency and outcome of the reaction.

- **Halogen Reactivity:** The reactivity of the halogenated indazole follows the general trend for aryl halides: I > Br > Cl.<sup>[8]</sup> While iodo- and bromoindazoles are commonly used, the coupling of chloroindazoles may require more specialized catalytic systems.<sup>[7]</sup>
- **Catalyst:** Palladium catalysts are central to the Suzuki-Miyaura reaction. Commonly used catalysts include Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf), and Pd(OAc)<sub>2</sub> with various phosphine ligands.<sup>[1][9][10]</sup> The choice of ligand can significantly influence the reaction's success, especially for less reactive chloroindazoles.<sup>[7]</sup>
- **Base:** An appropriate base is required to activate the organoboron species. Inorganic bases such as K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, and K<sub>3</sub>PO<sub>4</sub> are frequently employed.<sup>[1][9][11]</sup> The choice of base can affect the reaction rate and yield.
- **Solvent:** A variety of organic solvents can be used, often in combination with water. Common solvent systems include dioxane/water, DME/water, and toluene/ethanol/water.<sup>[1][5][9]</sup>
- **Protecting Groups:** The presence of a free N-H group in the indazole can sometimes inhibit the reaction.<sup>[7]</sup> N-protection (e.g., with Boc, SEM, or alkyl groups) can be beneficial, although successful couplings of unprotected indazoles have also been reported, particularly with microwave assistance.<sup>[9][12]</sup>

## Reaction Condition Optimization Data

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura cross-coupling of halogenated indazoles, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Suzuki-Miyaura Coupling of 3-Halogenated Indazoles

Halogenated Indazole	Boronic Acid/Ester	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
3-Iodo-1H-indazole	Pinacol vinyl boronate	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	K <sub>2</sub> CO <sub>3</sub>	Dioxane	120 (MW)	0.67	75	[3]
3-Bromo-1H-indazole	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane/EtOH/H <sub>2</sub> O	140 (MW)	1	78	[12]
3-Chloro-1H-indazole	Phenylboronic acid	Pd <sub>2</sub> (dba) <sub>3</sub> /SPhos	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	100	20	65	[7]
3-Iodo-5-nitro-1H-indazole	Pinacol vinyl boronate	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	K <sub>2</sub> CO <sub>3</sub>	Dioxane	120 (MW)	0.67	87	[3]
3-Bromo-5-amino-1H-indazole	4-Methoxyphenylboronic acid	Pd(OAc) <sub>2</sub> /RuPhos	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	120 (MW)	0.5	92	[9]

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazoles

Halogenated Indazole	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
5-Bromo-1-ethyl-1H-indazole	N-Boc-2-pyrroleboronic acid	PdCl <sub>2</sub> (dppf) (5)	K <sub>2</sub> CO <sub>3</sub>	DME	80	2	95	[1]
5-Bromo-1-acetyl-1H-indazole	N-Boc-2-pyrroleboronic acid	PdCl <sub>2</sub> (dppf) (5)	K <sub>2</sub> CO <sub>3</sub>	DME	80	2	45	[1]
5-Bromo-1-ethyl-1H-indazole	2-Thiopheneboronic acid	PdCl <sub>2</sub> (dppf) (5)	K <sub>2</sub> CO <sub>3</sub>	DME	80	2	92	[1]
5-Bromo-1-Boc-1H-indazole	2-Thiopheneboronic acid	PdCl <sub>2</sub> (dppf) (5)	K <sub>2</sub> CO <sub>3</sub>	DME	80	2	85	[1]

Table 3: Suzuki-Miyaura Coupling of 7-Bromoindazoles

Halogenated Indazole	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide	4-Methoxyphenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (10)	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane/EtOH/H <sub>2</sub> O	140	4	75	[4]
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide	4-Formylphenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (10)	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane/EtOH/H <sub>2</sub> O	140	4	68	[4]
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide	2-Thiopheneboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (10)	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane/EtOH/H <sub>2</sub> O	140	4	62	[4]
N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide	4-Methylphenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (10)	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane/EtOH/H <sub>2</sub> O	140	4	72	[4]

4-yl)-4- ronic  
methylb acid  
enzene  
sulfona  
mide

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## Experimental Protocols

### Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Pinacol Vinyl Boronate[3]

This protocol describes the C-3 vinylation of unprotected 3-iodoindazole.

Materials:

- 3-Iodo-1H-indazole
- Pinacol vinyl boronate
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane

Procedure:

- To a microwave vial, add 3-iodo-1H-indazole (1.0 equiv), pinacol vinyl boronate (2.0 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equiv), and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Add 1,4-dioxane to the vial.
- Seal the vial and place it in a microwave reactor.
- Irradiate the reaction mixture at 120 °C for 40 minutes.
- After completion, cool the reaction mixture to room temperature.

- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-1H-indazole.

## Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic Acid[1]

This protocol details the coupling at the C-5 position of an N-alkylated indazole.

Materials:

- 5-Bromo-1-ethyl-1H-indazole
- N-Boc-2-pyrroleboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl<sub>2</sub>(dppf)]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,2-Dimethoxyethane (DME)

Procedure:

- In a reaction flask, combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), PdCl<sub>2</sub>(dppf) (0.05 equiv), and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Add DME to the flask.
- Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction to room temperature.

- Filter the mixture through a pad of Celite and wash with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the coupled product.

### Protocol 3: Suzuki-Miyaura Coupling of N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-Methoxyphenyl)boronic Acid[4]

This protocol describes the C-7 arylation of a 4-substituted NH-free indazole.

Materials:

- N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide
- (4-Methoxyphenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane, Ethanol, Water mixture (e.g., 3:1.5:0.5)

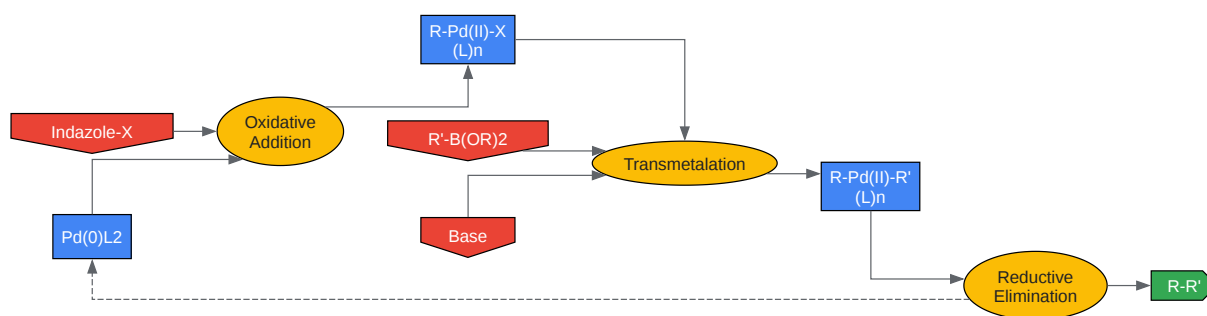
Procedure:

- In a sealed tube, place N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.10 equiv), and Cs<sub>2</sub>CO<sub>3</sub> (1.3 equiv).
- Add the dioxane/ethanol/water solvent mixture.
- Seal the tube and heat the reaction mixture at 140 °C for 4 hours.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.



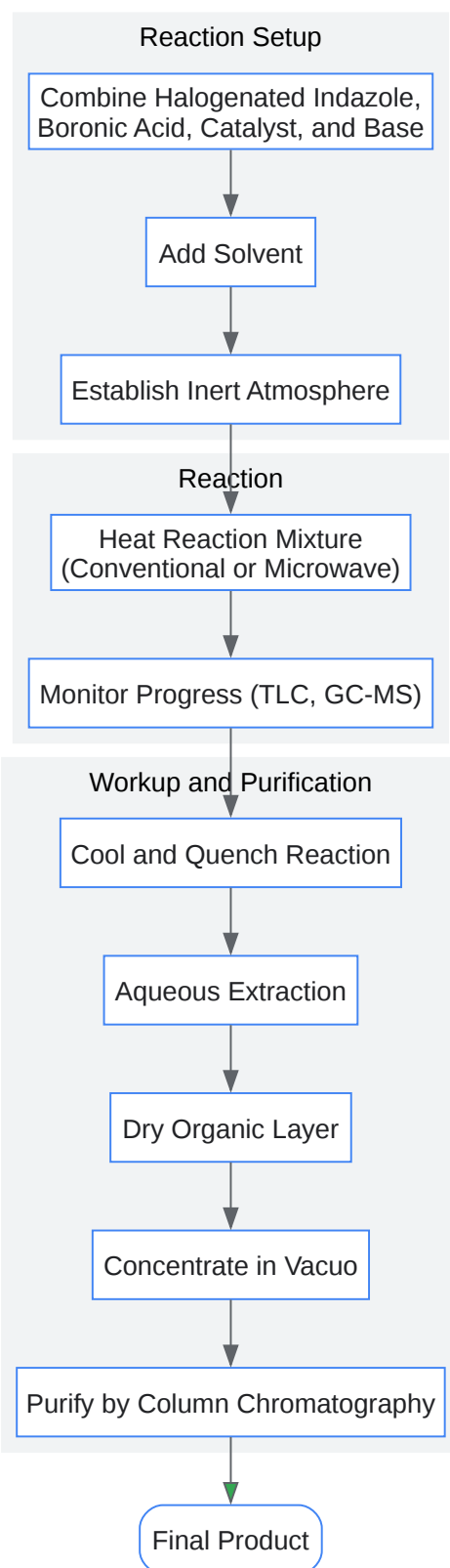
- Purify the crude product by column chromatography to obtain the C-7 arylated indazole.

## Visualizations



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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of halogenated indazoles.

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